(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9967835
InChI: InChI=1S/C20H18ClN3O2/c21-16-7-5-14(6-8-16)19(25)23-9-11-24(12-10-23)20(26)18-13-15-3-1-2-4-17(15)22-18/h1-8,13,22H,9-12H2
SMILES: C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.8 g/mol

(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

CAS No.:

VCID: VC9967835

Molecular Formula: C20H18ClN3O2

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone -

Description

(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that integrates functional groups from indole, piperazine, and chlorophenyl. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry and pharmacology. Its systematic name reflects its structural components, which play crucial roles in its chemical behavior and biological interactions.

Synthesis and Chemical Reactions

The synthesis of (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, which can include reactions such as amide formation and carbonylation. The synthesis may also involve purification steps like recrystallization or chromatography to isolate the desired product from by-products or unreacted materials.

Synthesis StepsDescription
Amide FormationInvolves the reaction of an acid chloride with an amine to form the amide bond.
CarbonylationMay involve the introduction of a carbonyl group into the molecule using appropriate reagents.
PurificationTechniques such as recrystallization or chromatography are used to purify the final product.

Mechanism of Action and Biological Activity

The mechanism of action for (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves interactions with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring may modulate various enzyme activities. These interactions lead to changes in cellular signaling pathways, which are crucial for its potential therapeutic effects.

Biological ActivityDescription
Serotonin Receptor InteractionThe indole moiety can interact with serotonin receptors, influencing neurotransmitter activity.
Enzyme ModulationThe piperazine ring may modulate enzyme activities, affecting cellular signaling pathways.

Applications in Medicinal Chemistry

This compound is primarily studied for its applications in medicinal chemistry, particularly in the context of neurological disorders and cancer treatment. Its complex structure and potential biological activities make it a candidate for further research in these areas.

Potential ApplicationsDescription
Neurological DisordersPotential therapeutic effects in treating neurological conditions due to its interaction with serotonin receptors.
Cancer TreatmentMay exhibit anti-inflammatory and anticancer properties through modulation of cellular signaling pathways.
Product Name (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Molecular Formula C20H18ClN3O2
Molecular Weight 367.8 g/mol
IUPAC Name (4-chlorophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H18ClN3O2/c21-16-7-5-14(6-8-16)19(25)23-9-11-24(12-10-23)20(26)18-13-15-3-1-2-4-17(15)22-18/h1-8,13,22H,9-12H2
Standard InChIKey RIQTUJABMWJMDA-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3
Canonical SMILES C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3
PubChem Compound 17601176
Last Modified Apr 15 2024

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